(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
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Overview
Description
The compound (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[321]oct-3-ene-2,8-dione is a complex organic molecule with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the bicyclic core can be reduced to form saturated compounds.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a fully saturated bicyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure and reactivity make it a useful building block in organic synthesis.
Biology
In biological research, the compound’s functional groups and stereochemistry may be explored for their interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or antioxidant activities, are of interest in pharmaceutical research. Its structural features may be optimized to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione exerts its effects depends on its interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound’s functional groups may interact with active sites or binding pockets, modulating the activity of enzymes or receptors.
Pathway modulation: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein activity, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure and biological activity.
Uniqueness
The uniqueness of (1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[32
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17+,20+/m0/s1 |
InChI Key |
WDPDGHCWVZXPFP-KUVYRUGBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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